tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate: is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl ester group, a bromopyridine moiety, and a hydroxyazetidine ring, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, is often synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.
Esterification: The final step involves esterification of the azetidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the azetidine ring can undergo oxidation to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The bromopyridine moiety can be reduced to the corresponding pyridine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig coupling.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation with Pd/C.
Substitution: Palladium catalysts, bases like K2CO3, solvents such as DMF or THF.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Dehalogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features. It may also serve as a probe in biochemical assays to investigate cellular pathways and mechanisms.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structural motifs are common in drug design, and it may exhibit activity against specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety could facilitate binding to specific sites, while the hydroxyazetidine ring might influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(3-chloropyridin-4-yl)-3-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-(3-fluoropyridin-4-yl)-3-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-(3-iodopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate
Uniqueness
Compared to its analogs, tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions and influence the compound’s electronic properties. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
Properties
CAS No. |
2309476-42-2 |
---|---|
Molecular Formula |
C13H17BrN2O3 |
Molecular Weight |
329.2 |
Purity |
95 |
Origin of Product |
United States |
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